molecular formula C9H17NO4 B083302 (4S)-4-butyl-L-glutamic acid CAS No. 14344-45-7

(4S)-4-butyl-L-glutamic acid

Cat. No.: B083302
CAS No.: 14344-45-7
M. Wt: 203.24 g/mol
InChI Key: IMGQZBSGZRAKSV-BQBZGAKWSA-N
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Description

(4S)-4-butyl-L-glutamic acid is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Microbial Synthesis and Biopolymer Applications

Research has demonstrated that certain lactic acid bacteria, including strains of Lactobacillus plantarum, can produce glutamic acid, a close relative to (4S)-4-butyl-L-glutamic acid. These findings open pathways for developing functional foods enriched with glutamic acid and its derivatives, like γ-amino butyric acid (GABA), which have potential health benefits (Zareian et al., 2012).

Enantiospecific Synthesis and Receptor Agonism

The first enantiospecific synthesis of 3,4-dihydroxy-L-glutamic acid, a stereoisomer related to this compound, has been reported. This compound acts as an agonist of metabotropic glutamate receptors, which are crucial for brain function, demonstrating the compound's potential in neurological research and therapy (Dauban et al., 2000).

Role in Blood Coagulation and Disease

The post-translation modification of glutamic acid to 4-carboxyglutamate plays a significant role in blood coagulation, binding calcium ions necessary for this process. This modification is essential for understanding diseases like osteoporosis and atherosclerosis, offering insights into potential therapeutic targets (Shah & Khan, 2020).

Synthesis of Derivatives for Chemical and Biological Studies

Research on synthesizing new 4-substituted glutamic acid derivatives, including this compound analogs, has expanded the toolkit for studying neurotransmission, demonstrating these compounds' utility in designing new neurotransmitter receptor agonists or antagonists (Wehbe et al., 2004).

Enhanced Electrochemical Performance

L-glutamic acid, closely related to this compound, has been studied for its impact on the electrolyte of all-vanadium redox flow batteries. It significantly improves the thermal stability and electrochemical performance of the electrolyte, illustrating the compound's potential in energy storage applications (Liang et al., 2013).

Mechanism of Action

As a neurotransmitter, glutamic acid may be involved in learning and memory processes. There are two families of glutamate receptors in the nervous system that control the excitability of neurons .

Future Directions

The study of amino acids, including glutamic acid, continues to be a vital area of research in biochemistry. They play several roles such as neurotransmitters or precursors for the synthesis of molecules in the metabolism .

Properties

IUPAC Name

(2S,4S)-2-amino-4-butylpentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGQZBSGZRAKSV-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20580536
Record name (4S)-4-Butyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14344-45-7
Record name (4S)-4-Butyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20580536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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